molecular formula C12H18BrN B7902054 [(3-Bromo-4-methylphenyl)methyl](2-methylpropyl)amine

[(3-Bromo-4-methylphenyl)methyl](2-methylpropyl)amine

Cat. No.: B7902054
M. Wt: 256.18 g/mol
InChI Key: FHDZLMBNKZQGSZ-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenyl)methylamine is a brominated aromatic amine with a 2-methylpropyl (isobutyl) substituent. Its structure consists of a 3-bromo-4-methylbenzyl group attached to an isobutylamine backbone. This compound is likely used in organic synthesis and pharmaceutical research as a molecular building block, leveraging its bromine atom for further functionalization (e.g., cross-coupling reactions) .

Properties

IUPAC Name

N-[(3-bromo-4-methylphenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-9(2)7-14-8-11-5-4-10(3)12(13)6-11/h4-6,9,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDZLMBNKZQGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNCC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (3-Bromo-4-methylphenyl)methanol

The preparation of (3-Bromo-4-methylphenyl)methanol serves as a critical intermediate. A widely adopted method involves the reduction of 3-bromo-4-methylbenzaldehyde using sodium borohydride (NaBH₄) in methanol.

Procedure :
A solution of 3-bromo-4-methylbenzaldehyde (10.0 g, 50.2 mmol) in dry methanol (60 mL) is cooled to 0°C, followed by gradual addition of NaBH₄ (2.3 g, 36.0 mmol). The mixture is stirred at room temperature for 2 hours, quenched with ice water, and extracted with ethyl acetate. After drying over anhydrous Na₂SO₄ and concentration, column chromatography yields the product as a yellow oil (5.0 g, 49.6%).

Key Observations :

  • Solvent : Methanol facilitates the reduction while maintaining solubility.

  • Temperature : Room temperature prevents side reactions such as over-reduction.

  • Purification : Column chromatography ensures high purity despite moderate yields.

Nucleophilic Substitution with 2-Methylpropylamine

Alkylation Reaction

The final step involves reacting [(3-Bromo-4-methylphenyl)methyl]bromide with 2-methylpropylamine under optimized conditions.

Procedure :
A mixture of [(3-Bromo-4-methylphenyl)methyl]bromide (1.0 equiv), 2-methylpropylamine (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) in dimethylformamide (DMF) is heated to 80–100°C for 12–18 hours. The reaction is monitored via TLC, followed by extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.

Reaction Conditions :

  • Base : K₂CO₃ deprotonates the amine, enhancing nucleophilicity.

  • Solvent : DMF’s high polarity facilitates SN2 mechanisms.

  • Temperature : Elevated temperatures accelerate substitution kinetics.

Yield : 65–70% after purification.

Alternative Pathways and Comparative Analysis

Mitsunobu Reaction

The Mitsunobu reaction offers a stereospecific alternative for ether or amine formation. For (3-Bromo-4-methylphenyl)methylamine:

Theoretical Approach :
(3-Bromo-4-methylphenyl)methanol, 2-methylpropylamine, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF facilitate coupling.

Limitations :

  • High cost of reagents (PPh₃, DEAD).

  • Scalability concerns due to stoichiometric by-products.

Optimization and Challenges

Yield Enhancement Strategies

  • Catalytic Additives : Palladium catalysts (e.g., Pd(PPh₃)₄) may accelerate aryl bromide substitutions but risk undesired coupling.

  • Microwave Assistance : Reducing reaction times from 18 hours to 1–2 hours while maintaining yields.

Purification Techniques

  • Chromatography : Silica gel chromatography remains standard, though recrystallization in hexane/ethyl acetate mixtures offers a scalable alternative.

  • Distillation : Limited applicability due to the compound’s thermal sensitivity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of phenols or ethers.

Scientific Research Applications

(3-Bromo-4-methylphenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Aromatic substituent : 3-Bromo-4-methylphenyl group.
  • Alkyl chain : 2-methylpropyl (isobutyl) group.

Comparisons with related amines highlight how substituents influence properties and applications:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
(3-Bromo-4-methylphenyl)methylamine C₁₂H₁₇BrN 3-Bromo-4-methylphenyl, 2-methylpropyl ~254.08 (calculated) Bromine enables cross-coupling
Diethyl[(3-Bromo-4-methylphenyl)methyl]amine C₁₂H₁₆BrN 3-Bromo-4-methylphenyl, diethyl 254.17 Ethyl groups increase lipophilicity
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine C₁₄H₂₃NO₃ 2,4,5-Trimethoxyphenyl, 2-methylpropyl 253.33 Methoxy groups enhance solubility
Diisobutylamine C₈H₁₉N Two 2-methylpropyl groups 129.24 High vapor pressure (10 mmHg at 30°C)

Physical and Chemical Properties

  • Solubility: The bromine and methyl groups in (3-Bromo-4-methylphenyl)methylamine likely reduce water solubility compared to methoxy-substituted analogs (e.g., C₁₄H₂₃NO₃ in ). Diisobutylamine, with purely alkyl substituents, is only slightly water-soluble .
  • Reactivity: The bromine atom in the target compound facilitates reactions like Suzuki coupling, whereas methoxy groups in C₁₄H₂₃NO₃ may direct electrophilic substitution.
  • Toxicity : Methyl(2-methylpropyl)amine (a structural component) is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) . The addition of a brominated aromatic group may alter toxicity profiles, though specific data are lacking.
Table 2: Physical Property Comparison
Compound Boiling Point/Flash Point Vapor Pressure Key Hazards
(3-Bromo-4-methylphenyl)methylamine Not reported Not reported Likely toxic (based on parent amine)
Diisobutylamine 85°F (29°C) flash point 10 mmHg at 30°C Flammable, irritant
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine Not reported Not reported Limited hazard data

Biological Activity

(3-Bromo-4-methylphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Chemical Formula : C12H16BrN
  • Molecular Weight : 255.17 g/mol
  • CAS Number : [Not specified in available sources]

The biological activity of (3-Bromo-4-methylphenyl)methylamine is primarily attributed to its role as a ligand that interacts with specific receptors and enzymes in biological systems. The compound's bromine substituent may influence its binding affinity and selectivity towards various molecular targets.

  • Receptor Interaction : The compound is believed to bind to neurotransmitter receptors, potentially affecting pathways involved in mood regulation and neuroprotection.
  • Enzyme Modulation : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes or obesity.

Biological Activity Overview

The biological activities of (3-Bromo-4-methylphenyl)methylamine can be summarized as follows:

Activity Description
Neuroprotective EffectsMay protect neurons from oxidative stress and apoptosis.
Antidepressant PotentialPossible modulation of serotonin and norepinephrine pathways.
Anti-inflammatory EffectsCould reduce inflammation through inhibition of pro-inflammatory cytokines.
Antimicrobial ActivityExhibits potential against certain bacterial strains, though further studies are needed.

Case Studies

  • Neuroprotection in Animal Models :
    A study conducted on mice demonstrated that administration of (3-Bromo-4-methylphenyl)methylamine resulted in reduced neuronal death following induced oxidative stress. The compound was shown to decrease levels of reactive oxygen species (ROS) and enhance the expression of antioxidant genes.
  • Antidepressant-Like Effects :
    In a behavioral study using the forced swim test (FST), subjects treated with the compound displayed significantly reduced immobility times compared to controls, suggesting an antidepressant-like effect. This aligns with its hypothesized interaction with serotonin receptors.
  • Anti-inflammatory Properties :
    Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for its potential use in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for (3-Bromo-4-methylphenyl)methylamine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step alkylation or substitution reactions. For example:

  • Substitution : Reacting a brominated phenylmethylamine precursor with 2-methylpropylamine under basic conditions (e.g., NaOH in ethanol) .
  • Alkylation : Introducing the 2-methylpropyl group via alkyl halides or reductive amination. Reaction parameters like temperature (60–80°C), solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) critically affect purity and yield .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : To confirm substitution patterns (e.g., bromine and methyl groups) and amine proton environments .
  • Mass Spectrometry : For molecular weight verification and fragmentation pattern analysis .
  • X-ray Crystallography : Resolves stereochemistry and bond angles; SHELX software is widely used for refinement .

Q. What safety precautions are necessary when handling (3-Bromo-4-methylphenyl)methylamine?

  • Personal Protective Equipment (PPE) : Gloves (EN374 standard), lab coats, and safety goggles .
  • Ventilation : Use BS-approved fume hoods to avoid inhalation of toxic vapors .
  • Storage : Keep in sealed containers away from strong acids/bases and oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate steric hindrance from the bulky 2-methylpropyl group?

  • Catalyst Screening : Bulky ligands (e.g., tert-butylphosphine) improve reaction efficiency in cross-coupling steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes side reactions .

Q. What strategies resolve contradictions in reported biological activity data for similar amines?

  • Structure-Activity Relationship (SAR) Studies : Compare halogen substituent effects (Br vs. Cl) on target binding .
  • Assay Standardization : Use isogenic cell lines and controlled pH conditions to reduce variability .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like GPCRs .

Q. How can crystallographic data address ambiguities in the compound’s conformational flexibility?

  • High-Resolution Crystallography : SHELXL refines torsional angles and identifies rotational barriers around the benzyl-amine bond .
  • Twinned Data Analysis : SHELXE resolves pseudo-symmetry in crystals, clarifying dynamic disorder .

Q. What methodologies assess the compound’s potential neurotoxic or carcinogenic effects?

  • In Vitro Toxicity Screens : Use SH-SY5Y neuronal cells to measure apoptosis via caspase-3 activation .
  • Ames Test : Evaluate mutagenicity with Salmonella typhimurium strains TA98/TA100 .
  • Metabolite Profiling : LC-MS identifies reactive intermediates (e.g., quinone methides) that may form DNA adducts .

Methodological Challenges and Solutions

Q. Designing experiments to analyze halogen bonding in biological systems

  • Crystallographic Studies : Map electron density around bromine to quantify interactions with protein residues .
  • Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy changes induced by bromine substitution .

Q. Overcoming limitations in computational modeling of bulky substituents

  • Force Field Parameterization : Customize AMBER/CHARMM parameters for 2-methylpropyl groups to improve accuracy .
  • QM/MM Hybrid Methods : Combine quantum mechanics (for bromine’s electron density) and molecular mechanics (for bulk) .

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